4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one
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Overview
Description
4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chromanone, which is a significant structural entity in medicinal chemistry due to its broad variety of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with various organic halides in the presence of dry DMF (dimethylformamide) and TEA (triethylamine) at 70°C . The completion of the reaction is monitored by TLC (thin-layer chromatography).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents like DMF or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-chromanone: A closely related compound with similar structural features.
4-methyl-2-oxo-2H-chromen-7-yl: Another derivative with comparable biological activities.
Uniqueness
What sets 4-methyl-3-(propan-2-yloxy)-6H-benzo[c]chromen-6-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-3-propan-2-yloxybenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10(2)19-15-9-8-13-12-6-4-5-7-14(12)17(18)20-16(13)11(15)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQYICQAZWPZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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